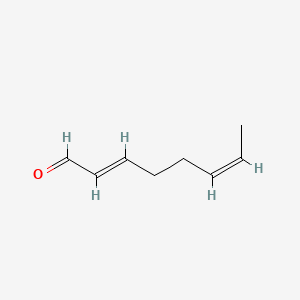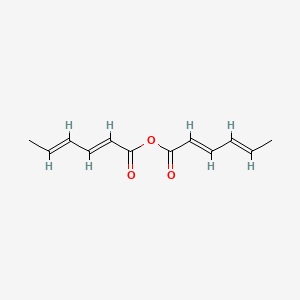
2,4-Hexadienoic acid, anhydride, (all-E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Hexadienoic acid, anhydride, (all-E)-, also known as sorbic acid anhydride, is an organic compound with the molecular formula C6H8O2. It is a derivative of sorbic acid, which is widely used as a food preservative. The compound is characterized by its conjugated diene structure, which contributes to its reactivity and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Hexadienoic acid, anhydride, (all-E)- can be synthesized through several methods. One common approach involves the reaction of sorbic acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the anhydride . Another method involves heating the polyester of 3-hydroxy-4-hexenoic acid with sorboyl chloride .
Industrial Production Methods: Industrial production of 2,4-Hexadienoic acid, anhydride, (all-E)- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized
Properties
CAS No. |
13390-06-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienoyl] (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C12H14O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H,1-2H3/b5-3+,6-4+,9-7+,10-8+ |
InChI Key |
VIFSQFMBTOTLEE-MIIZMDLZSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)OC(=O)/C=C/C=C/C |
Canonical SMILES |
CC=CC=CC(=O)OC(=O)C=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



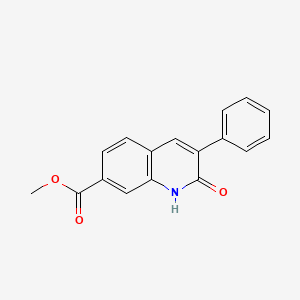
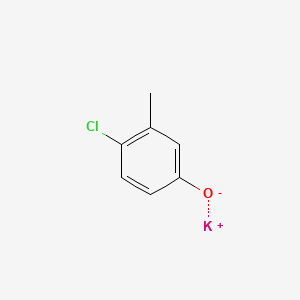
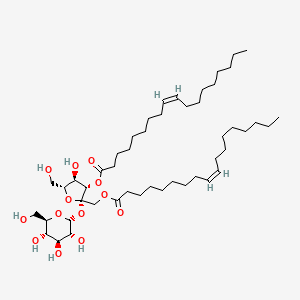
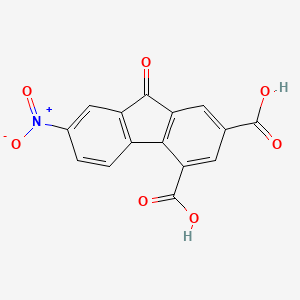
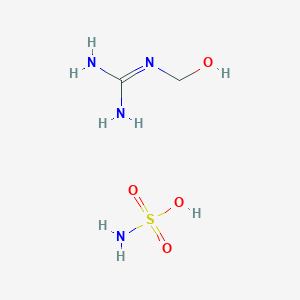

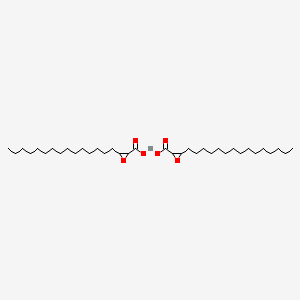
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
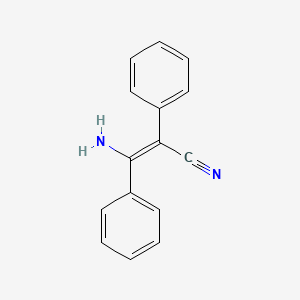

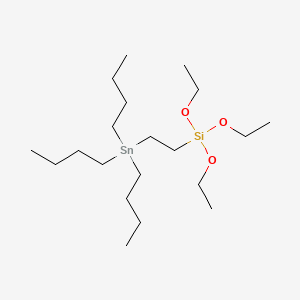
![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
